(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
CAS No.: 1932800-41-3
Cat. No.: VC6722803
Molecular Formula: C10H20N2O3
Molecular Weight: 216.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932800-41-3 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.281 |
| IUPAC Name | tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 |
| Standard InChI Key | QWQOVHQSXJGTPM-HTQZYQBOSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is C₁₀H₂₀N₂O₃, with a molecular weight of 216.281 g/mol. The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with stereochemical configurations at the 2R and 4R positions. Key functional groups include:
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A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic modifications.
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An aminomethyl group at the 2-position, enabling nucleophilic reactions or hydrogen bonding.
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A hydroxyl group at the 4-position, contributing to solubility and hydrogen-bonding interactions.
Table 1: Physicochemical Properties of (2R,4R)-tert-Butyl 2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
| Property | Value | Source |
|---|---|---|
| CAS No. | 1932800-41-3 | |
| Molecular Formula | C₁₀H₂₀N₂O₃ | |
| Molecular Weight | 216.281 g/mol | |
| IUPAC Name | tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)O | |
| Solubility | Not publicly available |
The stereochemistry of the compound is critical to its biological activity. The (2R,4R) configuration ensures optimal spatial orientation for interactions with enzymatic active sites, such as dipeptidyl peptidase IV (DPP-IV).
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically begins with commercially available 4-hydroxyproline derivatives, which are functionalized through a series of protection, substitution, and deprotection steps . A representative pathway involves:
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Boc Protection: The amine group of 4-hydroxyproline is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .
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Aminomethylation: The hydroxyl group at the 4-position is substituted with an aminomethyl group via reductive amination or nucleophilic displacement.
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Purification: Flash chromatography (hexane/ethyl acetate gradients) isolates the desired stereoisomer .
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, TEA, 0°C to RT | 91% | |
| Aminomethylation | NH₂CH₂OH, NaBH₃CN, MeOH | 78% | |
| Final Purification | Hexane/EtOAc (2:1) | 85% |
Stereochemical Control
The (2R,4R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For example, copper(I) iodide-mediated difluoromethylation has been employed to introduce stereospecific functional groups while preserving the pyrrolidine ring’s integrity .
Applications in Medicinal Chemistry
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease involved in glucose homeostasis by degrading incretin hormones like GLP-1. Derivatives of (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exhibit submicromolar IC₅₀ values against DPP-IV, making them promising candidates for type 2 diabetes therapeutics. The hydroxyl and aminomethyl groups form hydrogen bonds with catalytic residues (e.g., Tyr547 and Glu205), while the Boc group enhances metabolic stability.
Chiral Auxiliary in Asymmetric Synthesis
The compound’s rigid pyrrolidine scaffold serves as a chiral template for synthesizing enantiomerically pure pharmaceuticals. For instance, it has been used to produce β-amino alcohols and γ-lactams with >99% enantiomeric excess (ee).
Comparison with Related Compounds
Table 3: Structural and Functional Comparison of Pyrrolidine Derivatives
The (2R,4R) configuration confers superior enzymatic affinity compared to stereoisomers, while difluoromethylation (as in ) improves pharmacokinetic properties.
Future Research Directions
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Synthetic Optimization: Develop continuous-flow systems to improve yield and reduce reaction times.
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Therapeutic Expansion: Explore applications in neurodegenerative diseases (e.g., DPP-IV’s role in Aβ peptide degradation).
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Computational Modeling: Use molecular dynamics to predict interactions with novel targets like SGLT-2 or GPR40.
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